molecular formula C16H16N2O B11860487 N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 740733-82-8

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B11860487
CAS No.: 740733-82-8
M. Wt: 252.31 g/mol
InChI Key: SINNTLBUERQDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol . This benzamide derivative features a 2,3-dihydro-1H-isoindole core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide spectrum of pharmacological activities . The isoindoline nucleus is recognized as an integral part of many biologically active molecules. Literature indicates that compounds containing this structure have been studied for potential anticancer, anti-inflammatory, analgesic, antihyperglycemic, and antipsychotic activities, among others . Furthermore, several commercial drugs, such as lenalidomide and apremilast, are built upon the isoindoline scaffold, highlighting its relevance in drug discovery . This makes this compound a valuable building block for researchers exploring new chemical entities in pharmacology and biochemistry. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

740733-82-8

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-(2-methyl-1,3-dihydroisoindol-5-yl)benzamide

InChI

InChI=1S/C16H16N2O/c1-18-10-13-7-8-15(9-14(13)11-18)17-16(19)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

SINNTLBUERQDSM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylisoindolin-5-yl)benzamide typically involves the condensation of 2-methylisoindoline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylisoindolin-5-yl)benzamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound featuring an isoindole structure substituted with a benzamide group. It has a chemical formula of C16H16N2OC_{16}H_{16}N_2O. Research indicates that compounds with isoindole structures often exhibit significant biological activities. this compound has been studied for its potential as an inhibitor in various enzymatic pathways.

Potential Applications in Medicinal Chemistry

  • Lead Compound for Drug Development this compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against diseases such as cancer and neurodegenerative disorders.
  • Enzyme Interactions Additionally, its derivatives may serve as probes in biochemical assays to study enzyme interactions.

Interaction Studies

  • Interaction studies involving this compound focus on its binding affinity to specific biological targets. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and affinities. Understanding these interactions provides insights into the mechanism of action and helps in optimizing the compound for better efficacy and selectivity against target enzymes or receptors.

Reactivity

  • The reactivity of this compound can be explored through various chemical transformations. For instance, reactions involving electrophilic aromatic substitution can occur at the benzamide moiety due to the electron-donating effects of the isoindole structure. Additionally, nucleophilic substitutions may also take place at the nitrogen atom of the amide group, leading to diverse derivatives that can be synthesized for further biological evaluation.

Mechanism of Action

The mechanism of action of N-(2-Methylisoindolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis:

Table 1: Structural Features of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide and Analogues
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound Benzamide + 2-methyl-isoindole Methyl (isoindole), no halogenation Potential metabolic stability
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Benzamide + 1,3-dioxo-isoindole Cl, I (benzamide); 1,3-dioxo (isoindole) Enhanced lipophilicity; halogen effects on reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + N,O-bidentate group Hydroxy, dimethyl (side chain) Metal-catalyzed C–H functionalization
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole + hydrazide Benzimidazole, hydrazide linkage Anticancer activity (implied)
N-(Phenylcarbamoyl) benzamide Benzamide + carbamoyl group Carbamoyl substituent ADMET-optimized pharmacokinetics

Key Observations :

  • Halogenation : The 2-chloro-5-iodo derivative exhibits increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Heterocyclic Moieties : Benzimidazole-containing compounds introduce aromatic nitrogen-rich systems, often associated with DNA intercalation or enzyme inhibition.
  • Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed reactions, a property absent in the target compound.

Spectroscopic and Crystallographic Characterization

  • Spectroscopy : All compounds are characterized by ¹H/¹³C NMR and IR, with distinct peaks for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretches .
  • X-ray Crystallography : Programs like SHELXL are widely used for structural confirmation. For example, the N,O-bidentate compound was resolved via X-ray analysis, revealing precise bond angles and dihedral strains.

Biological Activity

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique isoindole structure, which is believed to contribute to various biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O, indicating the presence of 16 carbon atoms, 17 hydrogen atoms, three nitrogen atoms, and one oxygen atom. The compound features an isoindole moiety attached to a benzamide group, which enhances its interaction with biological targets.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. The isoindole structure allows for interactions with specific receptors and enzymes, potentially modulating their activity. Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to explore its binding affinities and kinetics with biological targets.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Cancer : Its ability to inhibit certain pathways suggests potential applications in cancer treatment.
  • Neurodegenerative Disorders : The compound is being investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that variations in the isoindole and benzamide portions can enhance or diminish biological activity. For instance:

ModificationEffect on Activity
Methyl substitution at isoindoleIncreases basicity and binding affinity
Alteration of benzamide nitrogenAffects nucleophilic substitution potential

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Study on mGluR Modulation : A study identified novel allosteric modulators of mGluR5 that share structural similarities with this compound. These modulators demonstrated enhanced efficacy in potentiating receptor responses, suggesting a pathway for developing targeted therapies for CNS disorders .
  • Inhibition Studies : In vitro assays have shown that derivatives of the compound exhibit low cytotoxicity while maintaining significant inhibitory effects against various enzymes involved in disease pathways .

Q & A

Q. What are the common synthetic routes for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide?

The compound is typically synthesized via coupling reactions between 2-methyl-2,3-dihydro-1H-isoindol-5-amine and benzoyl chloride derivatives. For example, acylation under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF at 0–25°C yields the target compound. This method is analogous to the synthesis of structurally related isoindoline-benzamide derivatives .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The dihydroisoindole ring’s rigidity and substituent positions (e.g., methyl group at C2) are critical for verifying stereochemistry. For instance, ¹H NMR can resolve coupling constants between the methyl group and adjacent protons .

Q. What are the typical chemical reactions involving this compound?

The benzamide moiety undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids, while the isoindoline ring can participate in oxidation (e.g., with KMnO₄ to form isoindole-1,3-dione derivatives). Substitution reactions at the aromatic rings (e.g., halogenation) are also feasible .

Q. How is the biological activity of this compound initially screened?

Primary assays include enzyme inhibition studies (e.g., PARP-1 inhibition via fluorescence-based assays) and cytotoxicity testing (e.g., MTT assays on cancer cell lines like HeLa). IC₅₀ values are calculated to assess potency, with orthogonal assays (e.g., Western blotting for target engagement) validating initial hits .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

Reaction parameters such as temperature (e.g., microwave-assisted synthesis), solvent polarity, and catalysts (e.g., DMAP for acylation) are systematically varied. Chiral resolution via HPLC with polysaccharide columns or asymmetric synthesis using chiral auxiliaries can enhance enantiomeric excess .

Q. What strategies are used to analyze the compound’s stability under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS identify degradation products. For example, stress testing in pH 10 borate buffer revealed a degradation product (m/z 392.05) formed via interaction with dihydralazine, highlighting potential incompatibilities in drug formulations .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve synthesizing analogs with substituent variations (e.g., halogens, methyl groups) on the benzamide or isoindoline rings. Biological data (e.g., IC₅₀, binding affinity) are analyzed using multivariate regression or machine learning to identify critical pharmacophores .

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., high in vitro potency vs. low cellular activity) are investigated via:

  • Solubility assays (e.g., PAMPA for membrane permeability).
  • Off-target profiling (e.g., kinase panel screening).
  • Metabolic stability tests (e.g., liver microsome incubation). Computational docking may reveal steric clashes in cellular environments .

Q. What advanced analytical methods are used to quantify this compound in complex matrices?

LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity in biological samples. For example, a validated method with a LOQ of 0.1 ng/mL uses deuterated internal standards to correct for matrix effects .

Q. How can computational modeling guide the design of derivatives with improved properties?

Molecular dynamics simulations predict binding modes to targets (e.g., PARP-1), while QSAR models optimize logP and solubility. Free-energy perturbation (FEP) calculations assess the impact of substituents on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.